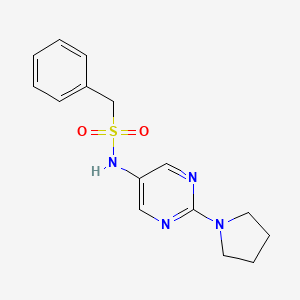

Boc-(R)-3-amino-3-(3-thienyl)-propanoic acid

Vue d'ensemble

Description

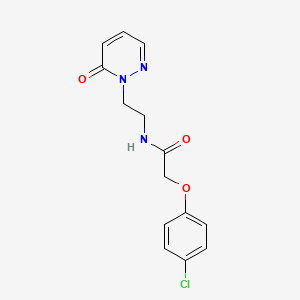

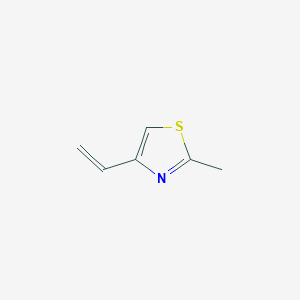

Boc-(R)-3-amino-3-(3-thienyl)-propanoic acid, also known as Boc-3-Thienylalanine, is an alpha-amino acid that is a derivative of thienylalanine. It is a chiral molecule that has been widely used in pharmaceutical, biotechnology, and chemical research applications. Boc-3-Thienylalanine has been extensively studied for its chemical, biochemical, and physiological effects, and is increasingly being used for laboratory experiments.

Applications De Recherche Scientifique

Thermodynamic Solubility Models

The solubility of Boc-protected amino acids has been extensively studied to understand their behavior in various solvents, which is crucial for pharmaceutical formulation and material science. For example, the solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid was determined in multiple solvents, highlighting the importance of understanding the solubility for effective application in drug delivery systems and material processing (Fan et al., 2016).

Catalysis and Polymerization

Boric acid and its derivatives, including those related to thiophene structures, have been shown to act as biocatalysts in the ring-opening polymerization of ε-caprolactone. This demonstrates the potential of thiophene-based compounds, such as Boc-(R)-3-amino-3-(3-thienyl)-propanoic acid, in creating biodegradable polymers with applications in medical devices, drug delivery systems, and environmentally friendly packaging materials (Ren et al., 2015).

Methodology for Synthesizing Non-Protein α-Amino Acids

Efficient synthesis methods for non-protein α-amino acids, including those protected by Boc, are crucial for developing new pharmaceuticals and peptidomimetics. A novel approach has been documented for synthesizing optically pure non-protein α-amino acids from L-serine, demonstrating the versatility of this compound in synthesizing complex molecules (Sasaki, Hashimoto, & Potier, 1987).

Chemical Ligation and Peptide Synthesis

The capability of Boc-protected amino acids to facilitate chemical ligation, a technique critical for peptide synthesis, has been explored. This demonstrates the role of such compounds in synthesizing peptides and proteins with high precision, which is essential for biological research and therapeutic development (Crich & Banerjee, 2007).

Catalytic Applications and N-tert-Butoxycarbonylation

The role of Boc-protected amino acids extends into catalysis, where they serve as substrates for N-tert-butoxycarbonylation reactions. This process is vital for protecting amino groups during the synthesis of complex organic molecules, illustrating the importance of this compound in medicinal chemistry and synthetic biology (Heydari et al., 2007).

Mécanisme D'action

Target of Action

It’s known that this compound is a valuable building block in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific synthetic pathway.

Mode of Action

It’s known to be used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by Boc-®-3-amino-3-(3-thienyl)-propanoic acid are likely to be diverse and context-dependent, given its role as a building block in organic synthesis . The compound may participate in various reactions, influencing different biochemical pathways based on the specific synthetic route and the nature of the other reactants.

Pharmacokinetics

As a result, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of Boc-®-3-amino-3-(3-thienyl)-propanoic acid’s action would depend on the specific context of its use. As a building block in organic synthesis , its effects can vary widely depending on the other reactants and the conditions of the reaction.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Boc-®-3-amino-3-(3-thienyl)-propanoic acid. Factors such as temperature, pH, and the presence of other reactants can affect the course of the reactions in which this compound participates .

Propriétés

IUPAC Name |

(2R)-2-[amino(thiophen-3-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)8(10(14)15)9(13)7-4-5-18-6-7/h4-6,8-9H,13H2,1-3H3,(H,14,15)/t8-,9?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXHOWKRLSOFJG-VEDVMXKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C1=CSC=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](C(C1=CSC=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50722104 | |

| Record name | (2R)-2-[Amino(thiophen-3-yl)methyl]-3-tert-butoxy-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500788-99-8 | |

| Record name | (2R)-2-[Amino(thiophen-3-yl)methyl]-3-tert-butoxy-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2919785.png)

![N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919786.png)

![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2919790.png)

![5-bromo-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2919794.png)

![4-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2919795.png)

![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2919806.png)